molecular formula C8H7ClO3 B2635793 6-Chloro-2-hydroxy-3-methylbenzoic acid CAS No. 872276-56-7

6-Chloro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B2635793
CAS No.: 872276-56-7
M. Wt: 186.59
InChI Key: AJRBNUDKXUOATE-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring

Biochemical Analysis

Biochemical Properties

6-Chloro-2-hydroxy-3-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further modulating the interactions with biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. It can also affect the expression of specific genes, thereby impacting protein synthesis and cellular functions. Furthermore, this compound can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites. Additionally, this compound can affect the levels of specific cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s chemical properties, such as its hydrophobicity and ability to form hydrogen bonds, play a crucial role in its transport and distribution. Additionally, this compound can accumulate in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting metabolic processes and enzyme activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxy-3-methylbenzoic acid typically involves the chlorination of 2-hydroxy-3-methylbenzoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of derivatives like 6-azido-2-hydroxy-3-methylbenzoic acid.

    Oxidation: Formation of 6-chloro-2-oxo-3-methylbenzoic acid.

    Reduction: Formation of 6-chloro-2-hydroxy-3-methylbenzyl alcohol.

Scientific Research Applications

6-Chloro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxy-6-methylbenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid
  • 2-Chloro-6-methylbenzoic acid

Uniqueness

6-Chloro-2-hydroxy-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a chlorine atom on the benzene ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-2-hydroxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRBNUDKXUOATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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